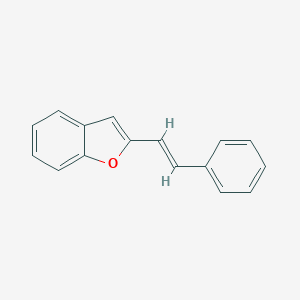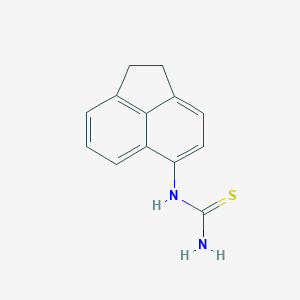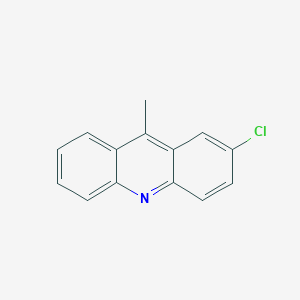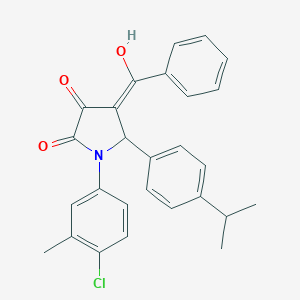
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
作用机制
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR, which leads to the activation of caspase-3 and the cleavage of PARP. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and α-glucosidase.
实验室实验的优点和局限性
One of the main advantages of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high yield synthesis method. It can be synthesized in high yield using a simple reaction procedure, which makes it a cost-effective compound for research purposes. Additionally, it has shown potential applications in various fields of research, which makes it a versatile compound for scientific investigations.
One of the limitations of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its limited solubility in water. This can make it challenging to work with in certain applications, such as cell culture experiments. Additionally, it has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug discovery and development.
未来方向
There are several future directions for the research of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the investigation of its potential applications in drug discovery and development. It has shown promising anticancer and anti-inflammatory properties, which make it a potential lead compound for the development of new drugs. Additionally, its antioxidant and enzyme inhibitory properties make it a potential candidate for the treatment of neurodegenerative diseases and diabetes.
Another potential direction is the investigation of its mechanism of action in more detail. While it has been found to inhibit the Akt/mTOR signaling pathway and NF-κB activation, the specific molecular targets of the compound are not fully understood. Further investigation into the molecular targets of the compound could provide insight into its specific mechanisms of action and potential applications in various fields of research.
Conclusion:
In conclusion, 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized in high yield using a simple reaction procedure and has shown promising anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. While it has limitations such as limited solubility in water and lack of extensive pharmacokinetic studies, it has potential applications in drug discovery and development, as well as further investigation into its mechanism of action.
合成方法
The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-2-benzoyl-1-(4-chloro-3-methylphenyl)indolin-5-ylidene with 4-isopropylphenylhydrazine in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of sodium hydroxide to the reaction mixture. The resulting product is then extracted with ethyl acetate and purified by column chromatography to obtain the desired compound in high yield.
科学研究应用
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi.
属性
分子式 |
C27H24ClNO3 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
(4Z)-1-(4-chloro-3-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24ClNO3/c1-16(2)18-9-11-19(12-10-18)24-23(25(30)20-7-5-4-6-8-20)26(31)27(32)29(24)21-13-14-22(28)17(3)15-21/h4-16,24,30H,1-3H3/b25-23- |
InChI 键 |
KJFVYTKMWIHMHR-BZZOAKBMSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
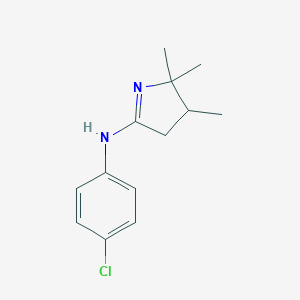
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)

